molecular formula C14H12INO B14584584 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide CAS No. 61372-51-8

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide

Katalognummer: B14584584
CAS-Nummer: 61372-51-8
Molekulargewicht: 337.15 g/mol
InChI-Schlüssel: PVQGMTBHIRWTQH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The final step involves the quaternization of the nitrogen atom with methyl iodide to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-2-phenyl-1,3-benzoxazol-3-ium iodide is unique due to its specific structural features, such as the presence of a methyl group at the 3-position and a phenyl group at the 2-position.

Eigenschaften

CAS-Nummer

61372-51-8

Molekularformel

C14H12INO

Molekulargewicht

337.15 g/mol

IUPAC-Name

3-methyl-2-phenyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C14H12NO.HI/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1

InChI-Schlüssel

PVQGMTBHIRWTQH-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=C(OC2=CC=CC=C21)C3=CC=CC=C3.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.